4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound that belongs to the pyrazolo[4,3-c]pyridine family
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .
Mode of Action
This compound interacts with c-Met kinase, inhibiting its enzymatic activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor progression .
Biochemical Pathways
The compound affects the c-Met signaling pathway . When c-Met kinase is inhibited, the downstream effects include a reduction in cell proliferation, survival, and migration. This can lead to the suppression of tumor growth and metastasis .
Result of Action
The inhibition of c-Met kinase by this compound results in a decrease in cancer cell proliferation, survival, and migration . This leads to a reduction in tumor growth and metastasis, demonstrating the compound’s potential as a cancer therapeutic .
Biochemical Analysis
Biochemical Properties
It has been found to have enzymatic inhibitory activity against c-Met kinase . This suggests that it may interact with enzymes and other proteins in biochemical reactions.
Cellular Effects
It has been shown to have cellular potency against MKN45, EBC-1, and PC-3 cell lines . This suggests that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its inhibitory activity against c-Met kinase suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at 4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine with a suitable pyridine derivative in the presence of a catalyst[_{{{CITATION{{{_1{A new and straightforward route to synthesize novel pyrazolo3,4-b .... The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of production method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{1{A new and straightforward route to synthesize novel pyrazolo3,4-b ...[{{{CITATION{{{_2{this compound dihydrochloride](https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00975).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Derivatives of this compound have been investigated for their therapeutic potential, particularly in cancer treatment and anticoagulant therapy.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is structurally similar to other pyrazolo[4,3-c]pyridine derivatives, such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine[_{{{CITATION{{{_1{A new and straightforward route to synthesize novel pyrazolo3,4-b ... These compounds share a common pyrazole ring but differ in their substitution patterns and functional groups
List of Similar Compounds
Pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-c]pyridine
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJQHONPAXABH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives and how do they influence their interactions?
A: These compounds typically exhibit a half-chair conformation for the reduced pyridine ring. [] The specific conformation and orientation of substituents attached to the core structure significantly impact intermolecular interactions, such as hydrogen bonding and π-π stacking. [, ] For example, variations in the position and nature of substituents can lead to the formation of dimers, ribbons, or sheets in the solid state, influencing their physicochemical properties. []
Q2: How does the structure of this compound derivatives relate to their biological activity?
A: Research has shown that modifications to the core this compound structure can significantly alter biological activity. [, , ] For instance, Quantitative Structure-Activity Relationship (QSAR) studies have revealed that hydrophobic, electronic, and steric parameters of substituents are crucial for the ability of these compounds to displace [3H]prazosin. [] This suggests their potential as antihypertensive agents. Furthermore, the introduction of specific moieties, such as nitrofuran, to the core structure has been shown to enhance activity against ESKAPE pathogens. [] This highlights the importance of SAR studies in optimizing these compounds for specific therapeutic applications.
Q3: Have any specific targets been identified for this compound derivatives?
A: Yes, research indicates that some this compound derivatives exhibit inhibitory activity against specific biological targets. For example, certain indanyl-substituted derivatives have demonstrated activity against the potassium channel TASK-1, suggesting potential applications in treating atrial arrhythmias. [] Additionally, other derivatives have been explored as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting the versatility of this scaffold for developing novel antibacterial agents. []
Q4: What computational chemistry approaches have been employed in studying this compound derivatives?
A: Computational chemistry plays a vital role in understanding the structure-activity relationships of these compounds. QSAR models, utilizing physicochemical and structural parameters, help predict the biological activity of novel derivatives. [] Furthermore, techniques like induced-fit docking simulations have been used to rationalize the observed biological activity and guide the design of more potent compounds. [] These in silico approaches, coupled with experimental validation, provide valuable insights for developing optimized this compound-based therapeutics.
Q5: What analytical techniques are commonly used to characterize this compound derivatives?
A: Various analytical techniques are employed for the characterization of these compounds. X-ray crystallography provides detailed information about the three-dimensional structure, including bond lengths, bond angles, and molecular conformations. [, ] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy offer insights into the compound's structure and functional groups. [] These techniques are crucial for confirming the identity and purity of synthesized compounds, as well as understanding their structural features.
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